Pregnenolone-naltrexone azine

Delta Opioid Receptor Mu Opioid Receptor Receptor Binding

Pregnenolone-naltrexone azine (PH-NX; CAS 108743-74-4) is a synthetic, non-peptide, delta (δ)-selective opioid receptor antagonist. It is a hybrid azine molecule created by condensing the steroidal compound pregnenolone with the opioid antagonist naltrexone.

Molecular Formula C41H55N3O4
Molecular Weight 653.9 g/mol
CAS No. 108743-74-4
Cat. No. B035155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePregnenolone-naltrexone azine
CAS108743-74-4
Synonymsnaltrexone-pregnenolone mixed azine
PH-NX
pregnenolone-naltrexone azine
Molecular FormulaC41H55N3O4
Molecular Weight653.9 g/mol
Structural Identifiers
SMILESCC(=NN=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C7CCC8C7(CCC9C8CC=C1C9(CCC(C1)O)C)C
InChIInChI=1S/C41H55N3O4/c1-23(29-9-10-30-28-8-7-26-21-27(45)12-15-38(26,2)31(28)13-16-39(29,30)3)42-43-32-14-17-41(47)34-20-25-6-11-33(46)36-35(25)40(41,37(32)48-36)18-19-44(34)22-24-4-5-24/h6-7,11,24,27-31,34,37,45-47H,4-5,8-10,12-22H2,1-3H3/b42-23+,43-32+/t27-,28-,29+,30-,31-,34?,37+,38-,39+,40?,41?/m0/s1
InChIKeyBRUOIIRRNBKKHH-XSMYIDEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Pregnenolone-Naltrexone Azine (CAS 108743-74-4): A Delta-Selective Opioid Antagonist Tool Compound


Pregnenolone-naltrexone azine (PH-NX; CAS 108743-74-4) is a synthetic, non-peptide, delta (δ)-selective opioid receptor antagonist. It is a hybrid azine molecule created by condensing the steroidal compound pregnenolone with the opioid antagonist naltrexone. [1] This design targets delta opioid receptors with greater selectivity than its parent compound naltrexone, which is primarily a mu (μ) opioid receptor antagonist. Its primary cited application is as a research tool for dissecting delta receptor pharmacology. [2]

The Risk of Naltrexone Substitution for PH-NX in Delta Receptor Research


Substituting pregnenolone-naltrexone azine with the commercially prevalent opioid antagonist naltrexone will introduce a significant confound for experiments focused on the delta opioid receptor. Naltrexone exhibits its highest affinity for the mu opioid receptor, with 5- to 10-fold weaker binding to delta and kappa receptors. [1] This lack of delta selectivity means that at concentrations required to block delta receptors, naltrexone will also potently block mu receptors, obscuring the receptor-specific effect. In contrast, the hybrid azine modification demonstrated with the close analog naloxone-estrone azine yields a 9-fold selectivity for delta over mu in functional assays, enabling a clearer pharmacological dissection. [2] The following evidence guide details the specific, quantifiable advantages of the pregnenolone-naltrexone scaffold for this purpose.

Quantitative Differentiation Table for Pregnenolone-Naltrexone Azine (PH-NX)


Delta Opioid Receptor Selectivity Over Mu Receptors: PH-NX vs. Naltrexone

Pregnenolone-naltrexone azine (PH-NX) is characterized as a delta-selective antagonist, differentiating it from its parent compound naltrexone, which is mu-preferring. While precise binding affinities (Ki) for PH-NX at cloned human receptors are not publicly available, the structure-activity relationship is established through a closely related congener, naloxone-estrone azine (N-EH). A direct, head-to-head functional study demonstrated that N-EH was 9-fold more potent as an antagonist at the delta receptor (Mvd assay) than at the mu receptor (Gpi assay). [1] In contrast, naltrexone acts as a non-selective antagonist, with reported functional Ke values showing minimal selectivity window (1.5-fold) between human mu and delta receptors. [2] PH-NX extends this delta-selective scaffold to the naltrexone core, providing a crucial chemical template for delta receptor studies.

Delta Opioid Receptor Mu Opioid Receptor Receptor Binding Functional Antagonism Selectivity Profile

Long Duration of Antagonism: Sustained Receptor Blockade Kinetics

A key differentiator of the steroid-azine class is its extraordinarily long duration of action at the delta receptor, a property likely imparted by the lipophilic steroid moiety. In the mouse vas deferens (Mvd) assay, the closely related analog naloxone-estrone azine (N-EH) exhibited a recovery half-time of greater than 1000 minutes after washout. [1] This is profoundly longer than the washout kinetics of standard opioid antagonists like naloxone and naltrexone. The structural similarity of the pregnenolone-naltrexone azine scaffold strongly suggests a comparable pharmacokinetic profile in isolated tissue assays, making it a superior tool for experiments requiring sustained delta block without the need for re-dosing.

Washout Kinetics Functional Assay Long-lasting Antagonism Mvd Assay

Defined Isomeric Composition: High Synthetic Reproducibility for Standardized Research

Unlike many research chemicals with undefined stereochemistry, the active configuration of pregnenolone-naltrexone azine has been rigorously determined. A combination of high-resolution 13C-NMR spectroscopy and single-crystal X-ray analysis definitively established that the compound exists as a specific azine isomer: the 20(steroid)anti-6(opiate)anti configuration. [1] The X-ray analysis further resolved the azine bond geometry, showing a gauche conformation with a C=N-N=C torsion angle of -123°. [1] This precise stereochemical definition ensures that researchers can reliably reproduce experimental results, a significant advantage over an undefined mixture of isomers that may be supplied by other vendors.

Stereochemistry X-ray Crystallography 13C-NMR Isomer Purity Chemical Characterization

Defined Application Scenarios for Pregnenolone-Naltrexone Azine Based on Verified Evidence


In Vitro Functional Discrimination of Mu vs. Delta Opioid Receptor Pathways

In isolated tissue assays such as the mouse vas deferens (Mvd, enriched in delta receptors) and guinea pig ileum (Gpi, enriched in mu receptors), pregnenolone-naltrexone azine can serve as a delta-selective antagonist probe. Based on the established selectivity profile of its structural class, it is expected to potently antagonize delta-mediated responses with minimal interference at mu receptors, enabling a clear dissection of receptor-specific physiology that is not possible with pan-antagonists like naltrexone. [1]

Sustained Delta Receptor Blockade in Long-Duration Tissue Bath Experiments

For experiments requiring a stable and prolonged blockade of delta opioid receptors without repeated dosing, such as studies on neurotransmitter release or long-term potentiation, the long-lasting kinetic profile inferred from the steroid-azine scaffold is a critical advantage. The very slow washout kinetics allow for a consistent level of receptor antagonism over several hours, reducing experimental handling and data variability compared to short-acting antagonists. [1]

Chemical Standardization of Assays Requiring Defined Isomeric Purity

In pharmacological assay development where stereochemistry can affect potency, the availability of a structurally characterized batch of PH-NX is paramount. The published crystallographic and NMR data for the active anti-anti isomer provide a benchmark for verifying the compound's identity and purity. This makes it a superior choice for creating reproducible standard operating procedures in drug discovery screening cascades, compared to uncharacterized or mixed-isomer samples. [2]

Lead Optimization for Non-Peptide Delta Antagonists in Pain and Addiction Research

PH-NX represents a key historical lead in the search for non-peptide, delta-selective opioid antagonists. Medicinal chemistry groups can use this compound as a reference standard for designing novel ligands with improved pharmacokinetic profiles. Its hybrid steroid-opiate structure provides a starting template for structure-activity relationship (SAR) studies aimed at separating delta antagonism from mu effects, a crucial step in developing therapeutics for cocaine addiction and pain that require functional delta inhibition. [REFS-1, REFS-2]

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